Trimethylsilyldulcitol

Description

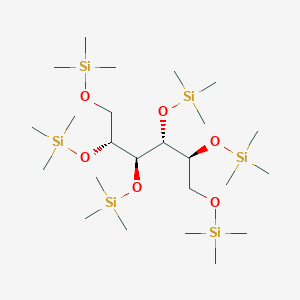

Structure

2D Structure

Properties

IUPAC Name |

trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-NVPYSNMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550675 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18919-39-6 | |

| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Trimethylsilyldulcitol

Fundamental Principles of O-Trimethylsilylation for Polyols

The O-trimethylsilylation of polyols is a cornerstone of derivatization chemistry for analytical purposes. This process involves the substitution of the hydrogen atom in a hydroxyl group (-OH) with a trimethylsilyl (B98337) group (-Si(CH3)3). The resulting trimethylsilyl ether is significantly more volatile and thermally stable than the parent polyol, making it amenable to GC analysis. researchgate.net

Reaction Mechanisms of Hydroxyl Group Silylation

The silylation of a hydroxyl group is generally a nucleophilic substitution reaction. The hydroxyl group acts as the nucleophile, attacking the silicon atom of the silylating agent. The reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects within the polyol molecule. The general mechanism involves the activation of the hydroxyl group, often by a base, to enhance its nucleophilicity. The activated hydroxyl group then attacks the silicon atom of the silylating agent, leading to the formation of a transition state. Finally, a leaving group from the silylating agent departs, resulting in the formation of the trimethylsilyl ether and a byproduct. The choice of silylating agent and reaction conditions can significantly impact the efficiency and completeness of the derivatization.

Stereochemical Considerations in Trimethylsilyldulcitol Formation

Dulcitol (B134913) is an achiral meso compound due to a plane of symmetry within the molecule. However, the silylation process itself can be influenced by the stereochemistry of the polyol. The spatial arrangement of the hydroxyl groups in dulcitol can affect the rate and extent of silylation at different positions. While the formation of this compound does not create new chiral centers, the relative reactivity of the primary versus secondary hydroxyl groups can be a factor. Generally, primary hydroxyl groups are more sterically accessible and may react faster than the more hindered secondary hydroxyl groups. Complete per-O-trimethylsilylation, where all hydroxyl groups are derivatized, is the desired outcome for GC analysis to ensure a single, sharp chromatographic peak. Incomplete silylation can lead to the formation of multiple derivatives and complicate the analysis.

Reagents and Protocols for this compound Synthesis

A variety of silylating agents and protocols have been developed for the derivatization of polyols like dulcitol. The choice of reagent often depends on the desired reactivity, the nature of the sample matrix, and the analytical instrumentation available.

Utilization of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in Derivatization

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent for a broad range of compounds, including alcohols, phenols, carboxylic acids, and amines. enamine.netennoreindiachemicals.com It is known for producing volatile and stable trimethylsilyl derivatives suitable for GC and GC-MS analysis. sigmaaldrich.com The byproducts of the reaction with BSTFA, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference. sigmaaldrich.com

For the derivatization of polyols like dulcitol, a common protocol involves dissolving the dry sample in a suitable solvent, such as pyridine (B92270) or acetonitrile, followed by the addition of BSTFA. To enhance the silylating power of BSTFA, a catalyst such as trimethylchlorosilane (TMCS) is often added, typically at a concentration of 1%. nih.govmdpi.com The mixture is then heated to ensure complete reaction. The reaction conditions, including temperature and time, can be optimized to achieve maximum derivatization yield. nih.govmdpi.com For instance, a study on the silylation of various compounds found that a mixture of BSTFA with 1% TMCS provided the best yield for many analytes. nih.gov

| Parameter | Condition |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Catalyst | Trimethylchlorosilane (TMCS) (optional, ~1%) |

| Solvent | Pyridine, Acetonitrile |

| Temperature | Room temperature to elevated temperatures (e.g., 60-70°C) |

| Reaction Time | Minutes to hours, depending on conditions |

Application of Hexamethyldisilazane (B44280) (HMDS) and Trimethylchlorosilane (TMCS) Combinations

A classic and effective silylating reagent mixture for polyols involves a combination of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS), often in a solvent such as pyridine. sigmaaldrich.comscience.gov In this mixture, TMCS acts as a catalyst, while HMDS is the primary silylating agent. chemicalbook.com The pyridine serves as a solvent and an acid scavenger, neutralizing the hydrogen chloride gas that is formed as a byproduct of the reaction between TMCS and the hydroxyl groups.

The reaction mechanism involves the initial rapid silylation of the most reactive hydroxyl groups by TMCS. The resulting HCl then protonates the nitrogen atom of HMDS, activating it for further silylation of the remaining hydroxyl groups. This combination is highly effective for the per-O-trimethylsilylation of sugars and polyols. chemicalbook.com A common formulation for this reagent is a 3:1:9 (v/v/v) mixture of HMDS, TMCS, and pyridine. sigmaaldrich.com This combination has been successfully used for the derivatization of polyols for GC-MS analysis. science.gov

| Component | Role | Typical Ratio (v/v) |

| Hexamethyldisilazane (HMDS) | Primary Silylating Agent | 3 |

| Trimethylchlorosilane (TMCS) | Catalyst | 1 |

| Pyridine | Solvent and Acid Scavenger | 9 |

Emerging Silylating Agents for Enhanced this compound Yields and Purity

Research continues to explore new silylating agents to improve reaction efficiency, reduce reaction times, and enhance the stability of the resulting derivatives. While BSTFA and HMDS/TMCS are highly effective, emerging agents offer potential advantages. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful silylating agent that is sometimes preferred over BSTFA due to the even greater volatility of its byproducts. nih.gov

Other developments include silylating agents with different silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS) groups, which can offer greater stability under certain conditions compared to TMS ethers. google.com However, for routine GC analysis of polyols like dulcitol, per-O-trimethylsilylation remains the most common approach. The ongoing development of novel silylating reagents and optimized protocols aims to provide chemists with more robust and efficient tools for the analysis of complex biological and environmental samples. researchgate.net

Optimization of Derivatization Conditions for this compound Formation

The successful analysis of dulcitol (galactitol) by gas chromatography (GC) hinges on its conversion to a volatile and thermally stable derivative. Trimethylsilylation is the most common derivatization technique employed for sugar alcohols, replacing the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the polyol, making it amenable to GC separation and analysis. The efficiency of this derivatization is highly dependent on the reaction conditions, including the choice of solvent, the catalyst, and the specific protocol used. Optimizing these parameters is crucial for achieving complete derivatization, minimizing side-product formation, and ensuring reproducible and accurate quantification of this compound.

Solvent Systems and Reaction Catalysis in Silylation

The formation of this compound involves the reaction of dulcitol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS). The choice of solvent and catalyst plays a pivotal role in the reaction's kinetics and yield.

Solvent Systems: The solvent must dissolve the polyol and the reagents, remain inert under the reaction conditions, and be easily removable. Pyridine is a classic solvent in silylation reactions due to its ability to dissolve polyols and act as a hydrogen chloride scavenger when silyl chlorides are used as reagents or catalysts. However, high-boiling point solvents like pyridine or dimethylformamide (DMF) can complicate the work-up procedure. beilstein-journals.org Research has shown that DMF can also act as a catalyst in silylation reactions. researchgate.net In some cases, solvent-free conditions have been successfully employed, using a slight excess of a liquid base like pyridine to facilitate the reaction, which can lead to faster reaction times. beilstein-journals.org The use of acetonitrile/DMF mixtures has also been explored to achieve highly regioselective silylation of primary hydroxyl groups. researchgate.net

Reaction Catalysis: While some silylating agents are highly reactive, catalysts are often added to accelerate the reaction, especially for sterically hindered hydroxyl groups found in polyols like dulcitol. sigmaaldrich.com Trimethylchlorosilane (TMCS) is frequently added to reagents like BSTFA to increase their silylating power. sigmaaldrich.com The ease of silylation follows the general order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.com

Various catalysts have been investigated to improve the efficiency of silylation with reagents like HMDS. These include acids, bases, and salts. wordpress.com For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the trimethylsilylation of diverse alcohols and phenols using HMDS under mild, and even solvent-free, conditions. researchgate.net Similarly, iodine has been demonstrated to significantly accelerate silylation reactions in the presence of N-methylimidazole. researchgate.net Another effective catalyst is tetrabutylammonium (B224687) bromide (TBABr), which has been shown to greatly accelerate the silylation of alcohols and phenols with trimethylsilyl azide, particularly for tertiary alcohols where the reaction otherwise does not occur. acs.org The catalyst functions by making the silicon atom in the silylating agent more electrophilic, thereby promoting the nucleophilic attack by the hydroxyl group. acs.org

The table below summarizes various solvent and catalyst systems used in silylation reactions applicable to polyols.

| Silylating Reagent | Solvent/Catalyst System | Key Findings | Reference(s) |

| TBDMS-Cl | Pyridine (minimal, solvent-free) / TBABr (catalytic) | Reactions are faster than in high-boiling solvents like DMF; TBABr further accelerates the reaction. | beilstein-journals.org |

| HMDS | Dichloromethane or Solvent-Free / N-Bromosuccinimide (NBS) | NBS serves as a mild and effective catalyst for silylating alcohols and phenols at room temperature. | researchgate.net |

| Trimethylsilyl Azide | Neat (solvent-free) / Tetrabutylammonium Bromide (TBABr) | TBABr shows an extraordinary catalytic effect, enabling the silylation of tertiary alcohols, which is otherwise unreactive. | acs.org |

| Silyl Chlorides | Acetonitrile, THF / N-Methylimidazole, Iodine | Iodine significantly accelerates the silylation of primary, secondary, and tertiary alcohols. | researchgate.net |

| BSTFA | Pyridine | A common solvent for derivatizing sugars and sugar alcohols for GC analysis. | restek.com |

| Various | MeCN/DMF (10:1) | DMF was found to be a good catalyst for the regioselective silylation of primary hydroxyl groups. | researchgate.net |

| HMDS | Tunable Brønsted acidic ionic liquids (TBAILs) | TBAILs effectively catalyze O-trimethylsilylation at room temperature with good to excellent yields and can be recycled. | mdpi.com |

Automated Derivatization Protocols for High-Throughput this compound Preparation

In fields such as clinical metabolomics and food analysis, a large number of samples often need to be processed, making manual sample preparation a significant bottleneck. nih.gov Manual handling can also introduce variability and bias, affecting the accuracy and reproducibility of results. nih.govnih.gov To address these challenges, automated derivatization protocols have been developed, enabling high-throughput and reliable preparation of trimethylsilyl derivatives, including this compound. thermofisher.compragolab.sk

Robotic liquid handling systems, such as the Thermo Scientific™ TriPlus™ RSH or the GERSTEL MAESTRO, can fully automate the entire derivatization process. nih.govthermofisher.compragolab.sk These platforms can perform all necessary sample preparation steps unattended, including the addition of reagents and internal standards, vortexing for thorough mixing, and incubation at controlled temperatures for specific durations. thermofisher.compragolab.sk

The process typically begins with the placement of dried sample extracts into vials in the autosampler. The system then executes a pre-programmed sequence. For this compound preparation, this would involve a two-stage process. First, an automated addition of a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect aldehyde and ketone groups, followed by incubation. Second, the addition of a silylating agent (e.g., BSTFA with 1% TMCS), followed by a second incubation period to complete the silylation of hydroxyl groups. nih.gov After derivatization, the same robotic system injects a precise volume of the final reaction mixture directly into the gas chromatograph for analysis. nih.govpragolab.sk

The table below outlines a typical workflow for an automated derivatization protocol.

| Step | Action | Description | Reference(s) |

| 1. Sample Loading | Operator places vials with dried extracts into the autosampler tray. | The initial manual step before the automated sequence begins. | nih.govpragolab.sk |

| 2. Reagent Addition 1 (Methoximation) | The robotic arm adds a defined volume of methoximation reagent to each vial. | This step stabilizes carbonyl groups. The vial may be vortexed after addition. | restek.comnih.gov |

| 3. Incubation 1 | Vials are moved to a heated agitator or oven. | The reaction is allowed to proceed at a controlled temperature (e.g., 70 °C) for a set time (e.g., 45 min). | thermofisher.compragolab.sk |

| 4. Reagent Addition 2 (Silylation) | The robotic arm adds the silylating agent (e.g., BSTFA + TMCS) to each vial. | This initiates the derivatization of hydroxyl groups to form TMS ethers. | nih.govthermofisher.compragolab.sk |

| 5. Incubation 2 | Vials are returned to the heated agitator. | A second incubation completes the silylation reaction. | thermofisher.compragolab.sk |

| 6. Injection | The autosampler syringe takes an aliquot from the vial and injects it into the GC inlet. | The analysis of the derivatized sample begins. | nih.govmdpi.com |

| 7. Overlapping | While the GC analysis is running, the system begins the derivatization sequence for the next sample. | This high-throughput feature significantly reduces total analysis time for a batch of samples. | nih.govnih.gov |

Advanced Analytical Methodologies for Trimethylsilyldulcitol

Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyldulcitol Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for trimethylsilylated derivatives of polyols like dulcitol (B134913). thescipub.comnih.gov The derivatization to this compound increases the volatility of the otherwise non-volatile dulcitol, enabling its passage through the gas chromatograph. shimadzu.com

Chromatographic Separation Parameters for this compound

The successful separation of this compound from other components in a mixture is governed by several key chromatographic parameters. These parameters are optimized to achieve good resolution, peak shape, and analysis time.

Column Selection: The choice of the capillary column's stationary phase is critical. Non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5ms or TG-5MS), are commonly used for the separation of trimethylsilyl (B98337) derivatives. nih.gov The length, internal diameter, and film thickness of the column also play significant roles in separation efficiency. youtube.com

Temperature Programming: An oven temperature program is typically employed to ensure efficient separation of compounds with a range of boiling points. A typical program might start at a lower temperature and ramp up to a final, higher temperature. For instance, an initial oven temperature could be set around 40°C and then increased at a rate of 5°C per minute to a final temperature of 280°C. nih.gov

Carrier Gas Flow Rate: Helium is the most commonly used carrier gas in GC-MS due to its inertness. nih.gov The flow rate of the carrier gas affects the retention time and peak broadening. A constant flow rate, often around 1 mL/min, is maintained to ensure reproducible results. nih.gov

Injection Volume and Mode: A small injection volume, typically 1 µL, is introduced into the heated injector port. nih.gov The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. youtube.com

System Suitability: To ensure the reliability of the chromatographic system, several parameters are monitored. These include the resolution between adjacent peaks, the symmetry factor of the peaks (ideally between 0.8 and 1.8), and the repeatability of retention times. shodex.comedqm.eu

Table 1: Typical GC-MS Chromatographic Separation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 40°C (hold for 3 min), ramp to 280°C at 5°C/min (hold for 5 min) |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| MS Transfer Line Temperature | 280°C |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific application and instrumentation.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of this compound

Following separation by the gas chromatograph, the this compound molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). In EI-MS, high-energy electrons (commonly 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

The fragmentation of trimethylsilyl (TMS) derivatives of polyols like dulcitol follows predictable pathways. The molecular ion peak (M+), representing the intact ionized molecule, may or may not be observed, and is often of low intensity. libretexts.org The fragmentation pattern is characterized by the cleavage of C-C bonds and the loss of trimethylsilyl groups or fragments thereof. nih.gov

Key fragmentation patterns for silylated polyols include:

Alpha-cleavage: Cleavage of the bond adjacent to a trimethylsilyloxy group is a common fragmentation pathway.

Loss of neutral fragments: The loss of neutral molecules such as trimethylsilanol (B90980) ((CH₃)₃SiOH) or hexamethyldisiloxane (B120664) (((CH₃)₃Si)₂O) is frequently observed.

Rearrangement ions: Ions formed through rearrangement processes can also be present and provide structural clues.

Quantitative Analysis of this compound by GC-MS

GC-MS is a powerful tool for the quantitative analysis of this compound. youtube.com The area under the chromatographic peak is directly proportional to the amount of the compound present in the sample. youtube.com

Calibration Curve: To perform quantitative analysis, a calibration curve is constructed. This involves preparing a series of standard solutions of this compound at known concentrations and analyzing them by GC-MS. youtube.com A graph of peak area versus concentration is then plotted, which should yield a linear relationship. youtube.com

Internal and External Standards: The use of an internal standard is highly recommended to improve the accuracy and precision of the quantification. An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added in a known amount to all standards and samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which helps to correct for variations in injection volume and instrument response. shimadzu.com External standardization, which relies solely on the calibration curve of the analyte, can also be used but is more susceptible to experimental variations.

Semi-Quantitative Analysis: In some cases, a semi-quantitative analysis may be sufficient. This method estimates the relative amounts of substances by comparing their signal intensities to that of a standard, without generating a full calibration curve. cleancontrolling.com This approach is useful for screening purposes or when an authentic standard of the analyte is not available. cleancontrolling.com

Complementary Spectrometric Techniques in this compound Characterization

While GC-MS is a primary tool, other spectrometric techniques offer complementary information for the comprehensive characterization of silylated polyols.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Silylated Polyols

Matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. nih.govnih.gov In this technique, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. nih.gov

For silylated polyols, MALDI-TOF MS can provide a clear signal for the molecular ion, which can be difficult to observe with the hard ionization of EI-MS. uni-saarland.de This makes it a valuable tool for confirming the molecular weight of this compound and other silylated species. The choice of matrix is crucial for successful analysis. nih.gov While specific applications to this compound were not found, the technique is broadly applied to the analysis of a wide range of biomolecules and their derivatives. mdpi.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Silylated Carbohydrates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. researchgate.netrsc.org For silylated carbohydrates and polyols, NMR provides information about the connectivity of atoms and the stereochemistry of the molecule. wikipedia.orgnih.gov

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. wikipedia.org The chemical shifts of the protons and carbons attached to the silylated hydroxyl groups will be significantly different from those of the underivatized polyol.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all the signals in the spectra of complex molecules like silylated carbohydrates. researchgate.net These experiments reveal correlations between different nuclei, allowing for the complete mapping of the molecular structure.

The combination of NMR data with mass spectrometry data provides a powerful approach for the complete and confident characterization of this compound. rsc.org

Infrared (IR) and Raman Spectroscopy in Silylated Carbohydrate Analysis

The derivatization of dulcitol to form this compound, or more formally, galactitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-, results in the disappearance of the broad O-H stretching vibrations characteristic of the parent polyol and the appearance of new bands associated with the TMS groups. These new spectral features serve as a molecular fingerprint for the silylated compound.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The analysis of the IR spectrum of this compound focuses on the characteristic absorption bands of the trimethylsilyl ethers and the remaining hydrocarbon backbone.

A key indicator of successful silylation is the disappearance of the broad absorption band typically found in the 3500-3200 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the hydroxyl groups in the parent dulcitol molecule. Concurrently, new, strong absorption bands appear that are characteristic of the Si-O-C and Si-C linkages of the trimethylsilyl groups.

Research on the FTIR analysis of silylated polyols has identified several key spectral regions. One of the most prominent features of the trimethylsilyl group is the strong absorption due to the Si-C symmetric and asymmetric stretching vibrations.

Key Infrared Absorption Bands for Trimethylsilyl Ethers of Polyols:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2960 cm⁻¹ | C-H asymmetric stretching in CH₃ | Associated with the methyl groups of the trimethylsilyl moiety. |

| ~2870 cm⁻¹ | C-H symmetric stretching in CH₃ | Also associated with the methyl groups of the trimethylsilyl moiety. |

| ~1250 cm⁻¹ | Si-CH₃ symmetric deformation (umbrella mode) | A very strong and characteristic band for the trimethylsilyl group. |

| ~1090-1020 cm⁻¹ | Si-O-C asymmetric stretching | A strong and often broad band, indicative of the ether linkage formed between silicon and the polyol backbone. |

| ~840 cm⁻¹ | Si-C stretching and CH₃ rocking | A strong and sharp band, which is highly characteristic of the trimethylsilyl group. |

| ~750 cm⁻¹ | Si-C stretching and CH₃ rocking | Another characteristic band for the trimethylsilyl group. |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR, meaning that some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa. This makes the combined use of both techniques particularly powerful for structural elucidation.

For this compound, Raman spectroscopy is especially useful for observing the symmetric vibrations of the non-polar Si-C bonds and the C-C backbone of the dulcitol moiety. The intense laser source used in Raman spectroscopy can sometimes cause fluorescence in carbohydrate samples, but derivatization to the trimethylsilyl ether can mitigate this issue.

Characteristic Raman Shifts for Trimethylsilylated Polyols:

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~2960 cm⁻¹ | C-H asymmetric stretching in CH₃ | Strong signals from the abundant methyl groups on the silicon atoms. |

| ~2900 cm⁻¹ | C-H symmetric stretching in CH₃ | Also prominent due to the numerous methyl groups. |

| ~1410 cm⁻¹ | C-H asymmetric deformation in CH₃ | Bending vibrations of the methyl groups. |

| ~1250 cm⁻¹ | Si-CH₃ symmetric deformation | Often observed, complementing the strong IR absorption at this frequency. |

| ~840 cm⁻¹ | Si-C stretching and CH₃ rocking | Typically a strong and sharp peak. |

| ~690 cm⁻¹ | Si-C symmetric stretching | A strong and characteristic Raman band for the trimethylsilyl group. |

| ~630 cm⁻¹ | Si-C symmetric stretching | Another strong band associated with the trimethylsilyl moiety. |

The analysis of both IR and Raman spectra allows for a comprehensive characterization of this compound. The presence of the strong, characteristic bands of the trimethylsilyl groups and the absence of the O-H band from the parent dulcitol provide conclusive evidence of the compound's identity and purity. These spectroscopic techniques are fundamental tools in the quality control and structural analysis of silylated carbohydrates in various scientific and industrial applications.

Applications of Trimethylsilyldulcitol in Contemporary Academic Research

Metabolomic Profiling of Sugar Alcohols Utilizing Trimethylsilyldulcitol Derivatives

Metabolomics aims to comprehensively identify and quantify the small molecules (metabolites) within a biological system, providing a functional snapshot of cellular activity. nih.govevotec.com The analysis of sugar alcohols, or polyols, is an important aspect of this field, as their levels can indicate the status of various metabolic pathways, such as the polyol pathway, which is implicated in diabetic complications. creative-proteomics.comresearchgate.netnih.gov Because polyols like dulcitol (B134913) are not inherently volatile, they must be chemically modified into derivatives, such as this compound, for effective analysis using GC-MS. ntnu.nonih.gov

The derivatization of dulcitol to this compound enables its inclusion in broad-spectrum analyses of polyols in various biological matrices. ntnu.no Researchers can simultaneously measure a range of sugar alcohols—including erythritol, arabitol, mannitol (B672), sorbitol, and xylitol—alongside dulcitol in samples like urine, plasma, and tissue extracts. nih.govnih.govresearchgate.net This comprehensive profiling is critical for diagnosing certain inborn errors of metabolism; for instance, elevated levels of galactitol (dulcitol) in urine are a key diagnostic marker for classical galactosemia. nih.govresearchgate.net

GC-MS methods, after silylation of the sample, separate the derivatized polyols, and the mass spectrometer fragments them, producing a characteristic pattern for each compound. etamu.eduwikipedia.org This allows for the precise identification and quantification of dulcitol and other polyols, providing a detailed view of the polyol profile in a given biological state. nih.govresearchgate.net

Metabolomic studies can be broadly categorized as untargeted or targeted, and the analysis of this compound is applicable to both. evotec.com

Untargeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic changes associated with a condition. evotec.com In an untargeted GC-MS analysis, the spectral data for this compound would be captured along with hundreds of other metabolites. ntnu.no Its identity would be confirmed by matching its retention time and mass spectrum to spectral libraries. nih.gov This strategy is hypothesis-generating, allowing researchers to identify unexpected changes in dulcitol levels in response to disease or other stimuli. evotec.com

Targeted Metabolomics: This is a hypothesis-driven approach that focuses on the precise and accurate quantification of a specific, predefined set of metabolites. nih.gov If a study is specifically investigating the polyol pathway or galactosemia, a targeted method would be developed to measure dulcitol. In this case, the mass spectrometer would be set to selectively monitor for specific mass fragments known to be produced by this compound, a technique that increases sensitivity and accuracy. thermofisher.comnih.gov

The choice between these approaches depends on the research goal, with untargeted methods being used for discovery and targeted methods for validation and precise quantification.

Table 1: Comparison of Metabolomics Approaches for this compound Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling, biomarker discovery, hypothesis generation. evotec.com | Precise quantification of specific metabolites, hypothesis testing. |

| Scope | Measures hundreds to thousands of metabolites, including unknown compounds. | Measures a predefined list of known metabolites (e.g., polyols). |

| Quantification | Typically relative or semi-quantitative. nih.gov | Absolute or highly accurate relative quantification. nih.gov |

| GC-MS Mode | Full scan mode to capture all ions within a mass range. thermofisher.com | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. thermofisher.com |

| Application for this compound | Identification of dulcitol as a potentially significant metabolite in a large-scale screen. | Accurate measurement of dulcitol concentrations to assess polyol pathway activity. nih.govnih.gov |

Stable Isotope Labeling Strategies with this compound in Biochemical Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the movement of atoms through metabolic networks, a field known as metabolic flux analysis (MFA). nih.govcreative-proteomics.comnih.gov By supplying cells or organisms with a substrate containing a heavy isotope (e.g., ¹³C-glucose), researchers can follow the labeled atoms as they are incorporated into downstream metabolites like dulcitol. nih.govnih.gov This provides a dynamic view of metabolic activity that cannot be obtained from measuring metabolite concentrations alone. nih.govnih.gov

Metabolic flux analysis (MFA) is used to quantify the rates of reactions within a metabolic network. nih.govduke.edu In a typical experiment, a biological system is fed a substrate labeled with a stable isotope, such as ¹³C-glucose. creative-proteomics.com The carbon atoms from the glucose are incorporated into various metabolites as they move through pathways like glycolysis and the polyol pathway. researchgate.net

If this process leads to the synthesis of dulcitol, the resulting molecule will contain one or more ¹³C atoms. After extraction and derivatization to this compound, the mass distribution of the labeled derivative is measured by GC-MS. nih.govcreative-proteomics.com The mass spectrometer can distinguish between the unlabeled molecule (M+0) and molecules containing one, two, or more ¹³C atoms (M+1, M+2, etc.). frontiersin.org By analyzing these mass isotopomer distributions, researchers can deduce the specific pathways that were active and calculate their respective fluxes, offering deep insights into cellular regulation. nih.govfrontiersin.org

Achieving accurate and precise quantification in mass spectrometry can be challenging due to variations in sample preparation and instrument response. nih.govacs.org The stable isotope dilution method (SIDM) is considered the gold standard for quantitative metabolomics because it effectively corrects for these sources of error. researchgate.netnih.gov

In this technique, a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-dulcitol) is added to the biological sample at the very beginning of the workflow. nih.govnih.gov This "spike-in" standard is chemically identical to the naturally occurring (light) dulcitol in the sample but has a higher mass due to the heavy isotopes. nih.govyoutube.com The labeled and unlabeled forms of dulcitol are processed together, including the derivatization step to form this compound.

During GC-MS analysis, the instrument measures the signal intensity of both the light and heavy versions of the derivative. Since any sample loss or variation in ionization efficiency affects both forms equally, the ratio of their signals remains constant. acs.org By comparing this ratio to the known amount of the standard that was added, scientists can calculate the absolute concentration of the endogenous dulcitol with very high accuracy and precision. nih.govresearchgate.net

Environmental and Food Science Applications of this compound Analysis

The analysis of sugar alcohols via their trimethylsilyl (B98337) derivatives is also valuable in environmental and food science. wikipedia.org

In food science, GC-MS is widely used to analyze the composition of foods and beverages, including the quantification of sugar alcohols used as sugar substitutes. wikipedia.orgmeasurlabs.comnih.gov Many "sugar-free" products contain polyols like sorbitol, mannitol, and xylitol. researchgate.net The analysis of this compound would be relevant for quantifying dulcitol in foods where it may be naturally present, such as in certain plants or seaweeds, or to check for its presence as a potential contaminant or adulterant. wikipedia.org This quality control ensures products are safe and accurately labeled. researchgate.net

In environmental science, GC-MS is a key technique for analyzing organic compounds in samples such as soil, water, and air. thermofisher.com While less common, the analysis of this compound could be applied to study microbial metabolism in environmental samples. For example, it has been noted in the context of analyzing oleaginous (oil-producing) microbes for potential biodiesel sources. ablybio.cn

Detection and Quantification of Polyols in Environmental Matrices

The analysis of polyols, including dulcitol, in environmental samples is crucial for understanding biogeochemical cycles and identifying sources of organic aerosols. The trimethylsilylation of these compounds is a well-established method for their detection in complex matrices such as atmospheric particles, soil, and sediment. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose. nih.gov After extraction from the environmental sample, the polyol-containing fraction is chemically derivatized to form TMS ethers, such as this compound. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to ensure the complete conversion of the polyols into their volatile derivatives. nih.govresearchgate.net

Studies have demonstrated the feasibility of this method for detecting a range of sugar alcohols, including sorbitol and mannitol (isomers of dulcitol), in aerosol particles. nih.gov These compounds serve as important tracers for primary biological aerosol particles (PBAPs). copernicus.orgird.fr For instance, the presence and concentration of specific polyols can provide insights into the contributions of fungi, bacteria, and other microbial sources to atmospheric particulate matter. ird.frnih.gov The analysis of TMS-derivatized polyols has been successfully applied to various environmental samples, showcasing the method's utility in understanding the sources and transport of organic compounds in different environmental compartments. nih.govresearchgate.net

Table 1: Research Findings on Polyol Detection in Environmental Samples using TMS Derivatization

| Environmental Matrix | Target Analytes | Key Findings | Citations |

| Aerosol Particles, Soil, Sediment | Sugars, Sugar Alcohols (e.g., Sorbitol, Mannitol) | Method demonstrated feasibility in detecting important environmental sugars and a wide range of other organic compounds. | nih.govresearchgate.net |

| Atmospheric Aerosols | Sugar Alcohols (e.g., Arabitol, Mannitol), Sugars | Polyols are ubiquitous in ambient aerosols and serve as tracers for primary biological aerosol particles. | copernicus.orgird.fr |

| Fine Particulate Matter | Sugar Alcohols (Glycerol, Erythritol, Xylitol, Mannitol) | Identified that mono- to trisaccharide sugars and C3-C5 sugar polyols were mainly associated with soil/soil microbiota. | nih.gov |

Analytical Methods for Sugar Alcohols in Food and Agricultural Products

The determination of sugar alcohols in food and agricultural products is important for nutritional labeling, quality control, and authenticity assessment. Many fruits, vegetables, and specialty food products contain naturally occurring or added polyols like dulcitol. researchgate.netresearchgate.net

Capillary gas chromatography is a powerful tool for the simultaneous determination of sugars, organic acids, and sugar alcohols in extracts from plant tissues and food products. nih.govacs.org For these analyses, the non-volatile analytes are converted into their TMS derivatives to facilitate separation and detection. nih.gov The derivatization procedure often involves a two-step process of methoximation followed by silylation, which is particularly useful for sugars to prevent the formation of multiple peaks from anomers. For sugar alcohols like dulcitol, direct silylation is typically sufficient. thescipub.com

The method has been applied to determine the composition of sugar alcohols in the leaf extracts of various plants and in fruits such as sour cherries and apples. nih.govacs.org The flame ionization detector (FID) is commonly used for quantification, offering a linear response over a significant concentration range. nih.gov The detection limits for TMS-derivatized compounds are typically in the nanogram range, highlighting the sensitivity of the technique. nih.gov This analytical approach is also valuable in the food industry for analyzing confectionery products and other foods where sugar alcohols are used as sweeteners. researchgate.netnih.gov

Table 2: Analytical Parameters for TMS-Derivatized Sugar Alcohols in Food/Agro Products

| Product Type | Derivatization Reagent | Analytical Technique | Typical Detection Limits | Citations |

| Plant Tissue Extracts | Hexamethyldisilazane (B44280) (HMDS) in acetonitrile | Capillary GC-FID | 3-76 ng | nih.gov |

| Sour Cherry, Apple, Ber Fruits | Methoxyamine hydrochloride, MSTFA | GC-MS | Not Specified | acs.org |

| General Food Products | Various TMS reagents (e.g., BSTFA, MSTFA) | GC-MS, HPLC | Varies by method | thescipub.comnih.gov |

Contributions to General Analytical Chemistry Method Development

The use of this compound and other silylated polyols represents a significant contribution to the development of analytical methods, particularly in the field of chromatography. The core challenge in analyzing compounds like sugar alcohols is their low volatility and high polarity due to multiple hydroxyl groups. tcichemicals.comthescipub.com Silylation, the process of replacing acidic protons with a TMS group, is a cornerstone derivatization technique that overcomes this challenge. chalmers.sethescipub.com

The development of methods based on TMS derivatization has greatly expanded the applicability of GC and GC-MS for a wide range of polar analytes, including carbohydrates, amino acids, steroids, and organic acids. tcichemicals.comchalmers.senih.gov This has allowed for high-resolution separation and sensitive detection of these compounds, which was previously difficult. thescipub.com The formation of a single, stable TMS derivative for each sugar alcohol simplifies the resulting chromatograms compared to underivatized sugars, which can exist in multiple isomeric forms. nih.gov

Method validation is a critical aspect of analytical chemistry, ensuring that a method is suitable for its intended purpose. jddtonline.inforesearchgate.net The development of analytical procedures involving this compound requires validation of several performance characteristics, including:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nist.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.inforesearchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

The systematic study of silylation reactions and the chromatographic behavior of the resulting derivatives have contributed to a deeper understanding of derivatization chemistry and have led to the development of more robust and reliable analytical methods for complex biological and environmental samples. nih.goveurachem.org

Perspectives and Future Directions in Trimethylsilyldulcitol Research

Innovations in Silylation Chemistry for Dulcitol (B134913) and Related Polyols

The derivatization of dulcitol to trimethylsilyldulcitol is a critical sample preparation step for GC-MS analysis. While traditional silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used, the quest for more efficient, rapid, and milder derivatization methods continues. unito.itcolostate.edu

Recent advancements in silylation chemistry are exploring novel reagents and catalytic systems to overcome some of the limitations of conventional methods. These innovations aim to improve reaction kinetics, reduce the formation of by-products, and enhance the stability of the resulting derivatives. For instance, the development of new silylating agents that can react under nearly neutral conditions and at room temperature offers significant advantages, particularly for sensitive analytes. acs.org The use of silyl (B83357) methallylsulfinates has been reported as a powerful method for the chemoselective silylation of alcohols and polyols, proceeding with the formation of volatile co-products, which simplifies sample work-up. acs.org Another area of innovation involves the use of catalysts to enhance the efficiency of common silylating agents like hexamethyldisilazane (B44280) (HMDS). While HMDS alone is a relatively weak silylating agent, its reactivity can be significantly boosted by catalysts such as iodine, providing a mild and highly efficient method for the silylation of alcohols. researchgate.net

Furthermore, research is being directed towards regioselective silylation, which allows for the protection of specific hydroxyl groups within a polyol. This is particularly relevant for the synthesis of complex carbohydrate structures and for studying the specific reactivity of different hydroxyl positions. beilstein-journals.org Solvent-free and one-pot reaction sequences are also being developed to streamline the derivatization process, making it more environmentally friendly and cost-effective. beilstein-journals.org These advancements in silylation chemistry are poised to provide more robust and versatile tools for the analysis of dulcitol and other polyols.

Integration of this compound Analysis with Hyphenated Techniques Beyond GC-MS

While GC-MS has been the workhorse for the analysis of this compound, the integration of other advanced hyphenated techniques is opening up new avenues for more comprehensive characterization. These techniques offer alternative separation mechanisms and ionization methods, providing complementary information to that obtained from GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is increasingly being explored for the analysis of silylated compounds. Although silylation is primarily performed to increase volatility for GC, the resulting derivatives can also be analyzed by LC-MS. chromforum.org This approach can be beneficial for analyzing complex mixtures where GC separation may be insufficient or for compounds that may be thermally labile even after derivatization. However, challenges remain in finding suitable LC conditions and in the interpretation of ESI mass spectra of silylated compounds, which may differ significantly from the electron ionization (EI) spectra typically obtained in GC-MS. chromforum.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) presents another promising alternative. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering unique selectivity and faster analysis times compared to LC. nih.govuva.es The analysis of silylated carbohydrates by SFC-MS has been demonstrated, suggesting its potential for the analysis of this compound. researchgate.netdtic.mil This technique could be particularly advantageous for separating isomeric polyol derivatives.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to mass spectrometry. nih.govrsc.org This is especially valuable for the analysis of isomers, which are often difficult to distinguish by mass spectrometry alone. azom.comfrontiersin.org The application of IM-MS for the separation of isomeric carbohydrate derivatives has been successfully demonstrated and holds significant promise for resolving the different stereoisomers of silylated polyols, including this compound and its isomers. rsc.orgazom.com

The integration of these advanced hyphenated techniques with the analysis of this compound is expected to provide a more complete picture of its chemical properties and its presence in complex biological and chemical systems.

Role of Computational Chemistry in Predicting this compound Behavior and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool to complement experimental studies of silylated compounds. These methods can provide valuable insights into the structure, properties, and reactivity of molecules like this compound at an atomic level.

Predicting Spectroscopic Properties: DFT calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netcea.frxray.cz By calculating these properties for different possible conformations and isomers of this compound, computational models can aid in the interpretation of experimental spectra and the confident identification of the compound. For instance, DFT calculations can help to assign specific signals in the ¹³C and ¹H NMR spectra to particular carbon and proton atoms within the molecule. researchgate.nettue.nl

Understanding Reaction Mechanisms: Computational methods are also being employed to elucidate the mechanisms of silylation reactions. By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control the reaction, such as the role of catalysts and the reasons for regioselectivity. science.gov This knowledge can then be used to design more efficient and selective derivatization procedures.

Predicting Reactivity and Fragmentation: The fragmentation patterns observed in mass spectrometry are directly related to the chemical structure and stability of the ions formed. Computational chemistry can be used to model the fragmentation pathways of this compound upon electron ionization. researchgate.net By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation routes and thus rationalize the observed mass spectrum. researchgate.netnih.govnih.gov This predictive capability is invaluable for the structural elucidation of unknown silylated compounds.

As computational methods become more accurate and accessible, their role in the study of this compound and other derivatized metabolites is expected to grow significantly, providing a powerful synergy between theoretical predictions and experimental observations. purdue.edu

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Trimethylsilyldulcitol?

- Methodological Answer : Synthesis typically involves silylation of dulcitol using trimethylsilyl chloride under anhydrous conditions, with characterization via H/C NMR, mass spectrometry (MS), and FT-IR to confirm structural integrity . For purity assessment, HPLC or GC with flame ionization detection is recommended, coupled with elemental analysis for empirical formula validation . Experimental protocols should explicitly detail reagent ratios, reaction times, and purification steps to ensure reproducibility .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (e.g., 40–80°C), hydrolytic (acidic/alkaline pH), and oxidative (HO) conditions. Use HPLC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include controls for humidity and light exposure, as silylated compounds are often moisture-sensitive .

Q. What analytical techniques are critical for verifying the purity of this compound in complex matrices?

- Methodological Answer : Combine chromatographic (HPLC-DAD, GC-MS) and spectroscopic (NMR, UV-Vis) methods. For trace impurities, employ hyphenated techniques like LC-QTOF-MS. Validate methods per ICH guidelines, including specificity, linearity, and recovery rates .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Replicate key experiments with standardized conditions (e.g., fixed concentrations, incubation times) and include positive/negative controls. Use statistical tools like ANOVA to isolate confounding factors . Document all deviations from prior methodologies in supplementary materials .

Q. What computational approaches can predict this compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model ligand-protein interactions, validated by MD simulations (GROMACS) to assess binding stability. QSAR models can correlate structural descriptors (e.g., logP, polar surface area) with observed activity. Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How to optimize pharmacological studies of this compound in vivo while minimizing off-target effects?

- Methodological Answer : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to determine optimal dosing intervals. Employ tissue-specific microdialysis or PET imaging to track distribution. For toxicity screening, combine histopathology with transcriptomic analysis (RNA-seq) to identify unintended pathways .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols across laboratories?

- Methodological Answer : Implement round-robin testing with independent labs using identical protocols. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Apply statistical equivalence testing (TOST) to confirm inter-lab consistency .

Q. How can researchers investigate this compound’s synergistic effects with other therapeutic agents?

- Methodological Answer : Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Validate synergism via isobolographic analysis and mechanistic studies (e.g., Western blotting for pathway modulation). Include isogenic cell lines to control for genetic variability .

Methodological Best Practices

- Data Validation : Cross-reference findings with multiple analytical techniques (e.g., NMR + XRD for structural confirmation) and cite primary literature to contextualize results .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons (Bonferroni adjustment). Report effect sizes and confidence intervals .

- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols for data anonymization and participant consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.